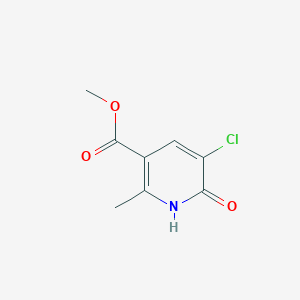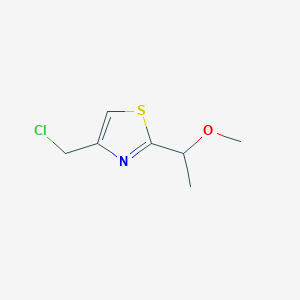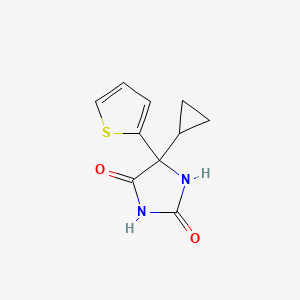
Methyl 5-chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Overview
Description
“Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” is a related compound . It’s a solid substance stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The InChI code for the related compound “Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” is 1S/C8H7BrClNO3/c1-11-6 (10)4 (8 (13)14-2)3-5 (9)7 (11)12/h3H,1-2H3 .Physical And Chemical Properties Analysis
The related compound “Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” has a molecular weight of 280.51 . It’s a solid substance stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Organic Synthesis and Chemical Modification
This compound and its derivatives are widely used in the synthesis of chiral bridged macrocyclic 1,4-dihydropyridines, which have applications in enantioselective reductions of activated carbonyl compounds. The synthesis process involves various steps, including methylation and reduction, to yield chiral compounds that can reduce activated carbonyl compounds to corresponding alcohols with varying enantiomeric excesses. These processes are critical for the development of enantioselective synthesis methodologies in organic chemistry (Talma et al., 1985).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, derivatives of Methyl 5-chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate are synthesized for their potential as antioxidants and metal chelating agents. These compounds show promise in treating diseases associated with oxidative stress. The synthesis involves creating novel carbamate and sulfonamide derivatives, which are then evaluated for their antioxidant and metal chelating activities. Molecular docking studies further suggest these compounds' potential as therapeutic agents (Sudhana & Pradeepkiran Jangampalli Adi, 2019).
Biochemistry and DNA Studies
In biochemistry, particularly in studies related to DNA, Methyl 5-chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate-related compounds are used in methodologies for detecting DNA modifications. For instance, chemical modification-assisted bisulfite sequencing (CAB-Seq) employs these compounds for the detection of 5-carboxylcytosine in DNA, highlighting its utility in epigenetic studies and the understanding of DNA methylation patterns (Lu et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
The study on related compounds indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for similar compounds like “Methyl 5-chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate”.
properties
IUPAC Name |
methyl 5-chloro-2-methyl-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-4-5(8(12)13-2)3-6(9)7(11)10-4/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXSKCHZAXXARR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1526819.png)

![2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine](/img/structure/B1526822.png)





![2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1526834.png)
![2-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526835.png)

![3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1526837.png)

